molecular formula C16H17N B1654324 n,n-Dimethyl-4-(1-phenylethenyl)aniline CAS No. 22057-80-3

n,n-Dimethyl-4-(1-phenylethenyl)aniline

Cat. No.: B1654324
CAS No.: 22057-80-3
M. Wt: 223.31 g/mol
InChI Key: CUNGEDBAKYMGML-UHFFFAOYSA-N
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Description

N,n-Dimethyl-4-(1-phenylethenyl)aniline is a useful research compound. Its molecular formula is C16H17N and its molecular weight is 223.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.3 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157904. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis

n,n-Dimethyl-4-(1-phenylethenyl)aniline serves as an important intermediate in organic synthesis. Its structure allows it to participate in various reactions such as:

  • Cross-Coupling Reactions: It can be employed in Suzuki or Sonogashira coupling reactions to form complex organic molecules.
  • Asymmetric Synthesis: The compound is used in catalytic enantioselective reactions, facilitating the creation of chiral compounds essential in pharmaceuticals.

Photochemistry

The compound has been studied for its potential applications in photodynamic therapy (PDT). Its ability to generate reactive oxygen species upon irradiation makes it suitable for:

  • Photosensitizers: this compound can be incorporated into cationic photosensitizers, enhancing the efficacy of PDT against cancer cells.

Materials Science

Due to its electronic properties, this compound is explored for:

  • Optoelectronic Devices: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where its ability to act as an electron donor or acceptor is advantageous.

Data Table: Comparison of Applications

Application AreaSpecific UseKey Benefits
Organic SynthesisIntermediate for complex organic moleculesVersatile reactivity
PhotochemistryPhotosensitizer for PDTGenerates reactive oxygen species
Materials ScienceComponent in OLEDs and OPVsEnhances electronic properties

Case Study 1: Asymmetric Synthesis

In a study published in Frontiers in Chemistry, researchers demonstrated the use of this compound in asymmetric N-allylation reactions. The compound showed promising yields and enantioselectivities when used with various substrates, highlighting its utility in synthesizing chiral compounds essential for drug development .

Case Study 2: Photodynamic Therapy

A recent investigation into the photodynamic properties of this compound revealed its effectiveness as a photosensitizer. When irradiated with specific wavelengths, it produced significant amounts of singlet oxygen, which was effective in targeting cancer cells in vitro .

Properties

CAS No.

22057-80-3

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

N,N-dimethyl-4-(1-phenylethenyl)aniline

InChI

InChI=1S/C16H17N/c1-13(14-7-5-4-6-8-14)15-9-11-16(12-10-15)17(2)3/h4-12H,1H2,2-3H3

InChI Key

CUNGEDBAKYMGML-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C(=C)C2=CC=CC=C2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C)C2=CC=CC=C2

Key on ui other cas no.

22057-80-3

solubility

2.3 [ug/mL]

Origin of Product

United States

Synthesis routes and methods

Procedure details

10 ml of 1,2-dichloroethane and 1 ml (12.9 mmol) of N,N-dimethylformamide (DMF) were weighed and placed in a 100 ml reaction flask. To the mixture was gradually added dropwise 1.0 g (6.5 mmol) of phosphorus oxychloride while the mixture was cooled in ice-water. A bath was dismantled and the mixture was stirred for 10 minutes. Then, 5 ml of 1,2-dichloroethane containing 1.3 g (5.8 mmol) of 1-(p-dimethylaminophenyl)-1-phenylethylene (3a) which was synthesized from 4-dimethylaminobenzophenone (2a) and methylmagnesium chloride by using the method described in JP-B No. H7-21646 was added dropwise to the mixture. The resulting mixture was stirred for 3 hours at the same temperature and was then poured into water, which was then neutralized by addition of soda ash. The neutralized solution was heated at 80° C. to carry out a decomposition reaction and the resulting solution was subjected to separatory treatment. The water phase was subjected to an extraction treatment using toluene and the extract was combined with the organic phase. The resulting solution was washed with water and dried/concentrated using magnesium sulfate to obtain 1.4 g of a mixed product (6a) of a cis-isomer and a trans-isomer. The mixed product was recrystallized from a mixed solvent consisting of hexane and toluene to obtain 440 mg of 3-(p-dimethylaminophenyl)-3-phenylacrolein (7a). The yield was 29.3% and the melting point (mp) was 134-136° C. The ratio of trans-isomer measured by H-NMR was 0.98 (the ratio of trans-isomer are hereinafter indicated by a value measured by 1H-NMR). 1H-NMR (only peaks of trans-isomer are described) δ; 3.05 (s, 6H), 6.59(d, J=8.2 Hz, 1H), 6.67(d, J=9.1 Hz, 2H), 7.27(d, J=7.9 Hz, 2H), 7.47(m, 3H), 9.38(d, J=8.2 Hz, 1H). MS (m/z); 251, 234, 223, 207, 178, 165, 145, 121, 102, 91, 77, 42.
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